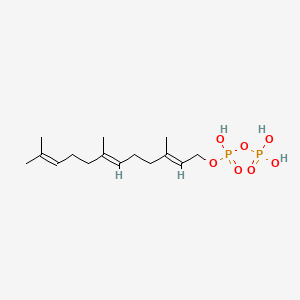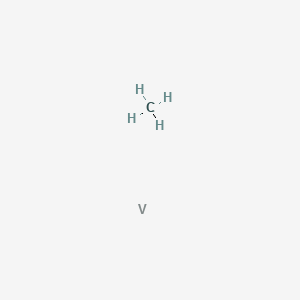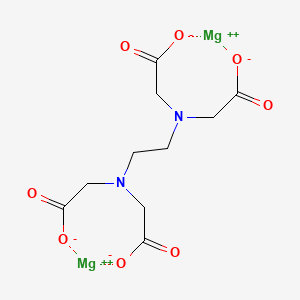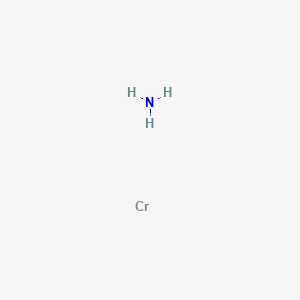
Silicic acid, aluminum potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicic acid, aluminum potassium sodium salt is an inorganic compound with the chemical formula AlNaO6Si2This compound is a white crystalline solid that is known for its high melting point and heat resistance . It is widely used in various industrial applications due to its unique properties.
Preparation Methods
The preparation of silicic acid, aluminum potassium sodium salt generally involves the reaction of carbonate and silicate. Typically, sodium silicate or potassium silicate reacts with aluminum sulfate or aluminum nitrate. The process involves heating and cooling to obtain the final product . Industrial production methods often use high-purity raw materials such as gypsum, soda ash, and sulfuric acid. The reaction mixture is stirred and gradually acidified to precipitate the compound, which is then filtered, washed, and dried .
Chemical Reactions Analysis
Silicic acid, aluminum potassium sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: It is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Substitution Reactions: It can participate in ion-exchange reactions due to its microporous structure.
Reagents and Conditions: Common reagents include strong acids and bases.
Major Products: The reactions typically yield products such as molecular sieves and other aluminosilicate materials.
Scientific Research Applications
Silicic acid, aluminum potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and in the synthesis of other compounds.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its use in medical implants and prosthetics.
Industry: Utilized in the production of ceramics, glass, and high-temperature resistant materials
Mechanism of Action
The mechanism of action of silicic acid, aluminum potassium sodium salt involves its ability to form stable structures with other compounds. It acts as a catalyst in various chemical reactions, facilitating the formation of desired products. The compound’s microporous structure allows it to trap and release molecules, making it useful in applications such as molecular sieves and drug delivery systems .
Comparison with Similar Compounds
Silicic acid, aluminum potassium sodium salt is unique due to its combination of aluminum, potassium, and sodium in its structure. Similar compounds include:
Sodium silicoaluminate: Used as an anti-caking agent in food.
Potassium sodium aluminosilicate: Used in similar applications but with different proportions of elements.
Aluminum silicate: Commonly used in ceramics and glass production
These compounds share similar properties but differ in their specific applications and elemental composition.
Properties
CAS No. |
12736-96-8 |
|---|---|
Molecular Formula |
Al2K2Na2O15Si5 |
Molecular Weight |
558.557716 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










